molecular formula C37H52N4O9 B12282265 Fmoc-Lys(Boc)-Lys(Boc)-OH CAS No. 169151-00-2

Fmoc-Lys(Boc)-Lys(Boc)-OH

Cat. No.: B12282265
CAS No.: 169151-00-2
M. Wt: 696.8 g/mol
InChI Key: DJXCWKRDTOZKCV-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-Lys(Boc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Lys(Boc)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of the peptide chain while it is attached to an insoluble resin support . The process begins with the attachment of the C-terminal amino acid to the resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction . The Boc group is used to protect the side chains of lysine during the synthesis and is removed under acidic conditions, typically with trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency . These machines can handle multiple reactions simultaneously, reducing the time and labor required for peptide synthesis.

Scientific Research Applications

Fmoc-Lys(Boc)-Lys(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some applications include:

Properties

CAS No.

169151-00-2

Molecular Formula

C37H52N4O9

Molecular Weight

696.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C37H52N4O9/c1-36(2,3)49-33(45)38-21-13-11-19-29(31(42)40-30(32(43)44)20-12-14-22-39-34(46)50-37(4,5)6)41-35(47)48-23-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h7-10,15-18,28-30H,11-14,19-23H2,1-6H3,(H,38,45)(H,39,46)(H,40,42)(H,41,47)(H,43,44)/t29-,30-/m0/s1

InChI Key

DJXCWKRDTOZKCV-KYJUHHDHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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